1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol
Overview
Description
1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound features a unique structure with both cyclohexene and isoquinoline moieties, which may contribute to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol typically involves multi-step organic synthesis. One common approach starts with the preparation of the cyclohexene derivative, which is then coupled with an isoquinoline precursor. Key steps may include:
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Formation of the Cyclohexene Derivative:
- Starting from a suitable cyclohexanone, a series of reactions including hydroxylation and methoxylation can be employed to introduce the hydroxy and methoxy groups at the desired positions.
- Reaction conditions often involve the use of oxidizing agents like hydrogen peroxide or organic peroxides for hydroxylation, and methylating agents such as dimethyl sulfate for methoxylation.
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Coupling with Isoquinoline Precursor:
- The cyclohexene derivative is then reacted with an isoquinoline precursor under conditions that facilitate the formation of the desired bond. This may involve the use of catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove oxygen functionalities or to saturate double bonds using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols and alkanes.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could interact with biological membranes or proteins, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Isoquinoline Derivatives: Compounds like berberine and papaverine, which also contain the isoquinoline structure, are known for their biological activities.
Cyclohexene Derivatives: Compounds such as menthol and eucalyptol, which feature the cyclohexene ring, are widely used in pharmaceuticals and flavorings.
Uniqueness: 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol is unique due to its combined cyclohexene and isoquinoline structures, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-[(5-hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-6,9-11,15,17,20-21H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNVNFYCUUOHCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(CC1O)CC2=NC=CC3=CC(=C(C=C32)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927318 | |
Record name | 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13168-51-9 | |
Record name | Norreticuline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013168519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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